molecular formula C20H13Cl2F3N4O3 B2742161 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 338770-10-8

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2742161
CAS No.: 338770-10-8
M. Wt: 485.24
InChI Key: XFJXAFDQAIJVKH-QPJJXVBHSA-N
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Description

This compound features a 1,2,3,4-tetrahydropyrimidine-2,4-dione core substituted with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety at position 1 and a (2E)-3-(4-chlorophenyl)prop-2-enoyl group at position 5. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the conjugated enoyl group may facilitate π-π stacking interactions in biological targets . Such structural motifs are common in protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N4O3/c1-28(17-15(22)8-12(9-26-17)20(23,24)25)29-10-14(18(31)27-19(29)32)16(30)7-4-11-2-5-13(21)6-3-11/h2-10H,1H3,(H,27,31,32)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJXAFDQAIJVKH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)NC2=O)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step may involve the use of coupling reactions such as Suzuki or Heck reactions.

    Attachment of the pyridinyl group: This can be done through nucleophilic substitution or other suitable methods.

    Final assembly and purification: The final compound is assembled through a series of reactions, followed by purification using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Automation and continuous flow processes: To improve efficiency and consistency.

    Purification and quality control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another.

    Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel for coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

    Catalysis: Serving as a catalyst or catalyst precursor in organic reactions.

Biology

    Biological assays: Used in studies to understand its interaction with biological targets.

    Drug development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic applications: Investigated for its potential use in treating diseases or conditions.

    Diagnostic tools: Used in the development of diagnostic agents.

Industry

    Materials science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The tetrahydropyrimidine-2,4-dione core is shared with compounds like 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione (), which substitutes the enoyl group with an acetyl moiety. The acetyl group reduces steric bulk but may decrease binding affinity compared to the extended conjugation of the enoyl substituent in the target compound .

Substituent Analysis

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Group :
    This motif recurs in multiple analogs (e.g., ) and is associated with enhanced target binding due to halogen bonding (Cl) and hydrophobic interactions (CF₃) .
  • Prop-2-enoyl vs. This difference may influence solubility and target selectivity .

Comparative Data Table

Compound Core Structure Key Substituents Hypothesized Activity Reference
Target Compound Tetrahydropyrimidine-2,4-dione 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; (2E)-3-(4-chlorophenyl)prop-2-enoyl Protease/Kinase inhibition
5-Acetyl derivative (CAS 338399-19-2) Tetrahydropyrimidine-2,4-dione 3-Chloro-5-(trifluoromethyl)pyridin-2-yl; acetyl Moderate binding affinity
2-[(4-Chlorophenyl)methylsulfanyl]-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine Pyrimidine 4-Chlorobenzylsulfanyl; 3-chloro-5-(trifluoromethyl)pyridin-2-yl Antibacterial/antifungal
Triarylpyridinones () Pyrimidine-2,4(1H,3H)-dione Alkoxy/trifluoropropoxy groups SARS-CoV-2 main protease inhibition

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves enaminone intermediates (similar to ) and coupling reactions with chlorotrifluoromethylpyridine derivatives .
  • Patent Landscape : Compounds with chlorotrifluoromethylpyridine motifs are frequently patented for antiviral and anticancer applications (e.g., ), aligning with the target compound’s structural features .

Biological Activity

The compound 1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-5-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that may interact with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClF3N4O2C_{19}H_{17}ClF_3N_4O_2, and it has a molecular weight of approximately 427.81 g/mol. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring may enhance its lipophilicity and biological activity.

Research indicates that compounds similar to this one often act as inhibitors of key enzymes involved in metabolic pathways. Specifically, they may influence pathways related to:

  • AMP-activated protein kinase (AMPK) : This enzyme plays a crucial role in cellular energy homeostasis and is a target for cancer therapy .
  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which is significant in neurodegenerative diseases .

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated:

  • Cell Growth Inhibition : In vitro studies reveal that these compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
  • In Vivo Efficacy : Animal models have shown promising results where administration of similar compounds led to reduced tumor growth .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase Inhibition : Research on related compounds indicates that they can effectively inhibit AChE, suggesting potential applications in treating Alzheimer's disease .
  • Urease Inhibition : Some derivatives have shown activity against urease, which is relevant in managing infections caused by urease-producing bacteria .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range.
Study 2Enzyme InhibitionShowed effective inhibition of AChE with IC50 values indicating potential for neuroprotective effects.
Study 3Metabolic StabilityEvaluated pharmacokinetics in animal models revealing favorable absorption and distribution characteristics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyridine Ring Substituents : Variations in substituents on the pyridine ring can lead to changes in potency against specific biological targets.

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